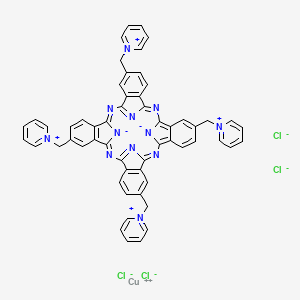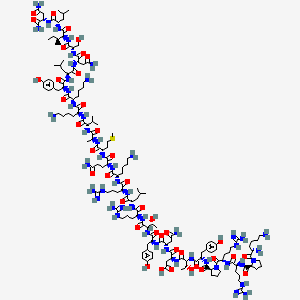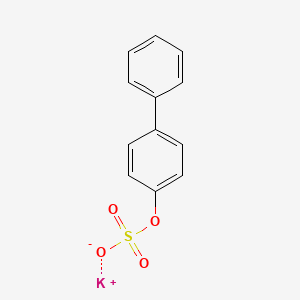
Alcian Blue-tetrakis(methylpyridinium) chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alcian Blue-tetrakis(methylpyridinium) chloride (AB-TMP) is a cationic dye that has been widely used in scientific research for a variety of applications. It is a water-soluble dye that has been used in histology, immunohistochemistry, and fluorescence microscopy. This dye is also used in biochemistry and cell biology research due to its ability to bind to acidic polysaccharides and glycoproteins. AB-TMP has been used to stain cells, tissues, and other biological specimens.
Wissenschaftliche Forschungsanwendungen
Histology
In histology, Alcian Blue-tetrakis(methylpyridinium) chloride is utilized for staining acidic polysaccharides, particularly glycosaminoglycans (GAGs) in tissues. It binds to the anionic sites of GAGs, allowing for the visualization of mucopolysaccharides and glycoproteins in cartilage and other body structures under a microscope .
Molecular Biology
This compound is employed in molecular biology to study the spatiotemporal expression patterns of genes. For instance, it has been used to understand the genetic linkage between altered tooth and eye development in lens-ablated Astyanax mexicanus, providing insights into developmental biology .
Biochemistry
In biochemistry, Alcian Blue-tetrakis(methylpyridinium) chloride serves as a critical tool for the qualitative and quantitative analysis of mucopolysaccharides and glycoproteins. Its binding properties enable researchers to differentiate between various types of biochemical compounds based on their charge density and distribution .
Pharmacology
Pharmacological studies leverage this dye to investigate drug interactions with glycosaminoglycans, which can influence drug efficacy and distribution within the body. It aids in understanding how drugs interact with cellular components and affect cellular functions .
Diagnostic Assays
Alcian Blue-tetrakis(methylpyridinium) chloride is used in diagnostic assays for the detection of certain diseases. It can indicate alterations in glycosaminoglycan levels, which are associated with conditions like osteoarthritis and other degenerative diseases .
Hematology
In hematology, this dye is applied to identify and quantify blood cell components that contain acidic polysaccharides. It can be used to stain bone marrow samples and to detect abnormalities in blood cell development .
Research on Material Properties
Researchers use Alcian Blue-tetrakis(methylpyridinium) chloride to create composite films with polydopamine for colored coatings that possess new physical properties. This application is significant in the development of advanced materials with specific functionalities .
Binding Property Studies
The dye’s binding properties in the presence of polynucleotides and proteins are studied through spectrophotometric and spectrofluorometric techniques. This is crucial in understanding the interactions of copper phthalocyanine complexes with biological macromolecules .
Wirkmechanismus
Target of Action
Alcian Blue-tetrakis(methylpyridinium) chloride is a variant of Alcian Blue, a complex dye that has been used extensively in biological and medical research . .
Mode of Action
It is similar in structure and properties to Alcian Blue 8GX, with pyridiniomethyl substituents in each ring instead of amidinothiomethyl groups .
Eigenschaften
IUPAC Name |
copper;6,15,24,33-tetrakis(pyridin-1-ium-1-ylmethyl)-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene;tetrachloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C56H40N12.4ClH.Cu/c1-5-21-65(22-6-1)33-37-13-17-41-45(29-37)53-57-49(41)62-54-47-31-39(35-67-25-9-3-10-26-67)15-19-43(47)51(59-54)64-56-48-32-40(36-68-27-11-4-12-28-68)16-20-44(48)52(60-56)63-55-46-30-38(34-66-23-7-2-8-24-66)14-18-42(46)50(58-55)61-53;;;;;/h1-32H,33-36H2;4*1H;/q+2;;;;;+2/p-4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUWNRSWNBONHNN-UHFFFAOYSA-J |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=[N+](C=C1)CC2=CC3=C(C=C2)C4=NC5=NC(=NC6=C7C=C(C=CC7=C([N-]6)N=C8C9=C(C=CC(=C9)C[N+]1=CC=CC=C1)C(=N8)N=C3[N-]4)C[N+]1=CC=CC=C1)C1=C5C=C(C=C1)C[N+]1=CC=CC=C1.[Cl-].[Cl-].[Cl-].[Cl-].[Cu+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H40Cl4CuN12 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1086.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Alcian Blue-tetrakis(methylpyridinium) chloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






